molecular formula C11H11N2O2- B1456518 methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 7546-52-3

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No.: B1456518
CAS No.: 7546-52-3
M. Wt: 203.22 g/mol
InChI Key: QKCVGPRJHCAYFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is known for its role in various pharmacological applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by esterification One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for further development in medicinal chemistry and drug discovery.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves the reaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine with methyl 2-bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-1H-pyrrolo[2,3-b]pyridine", "methyl 2-bromoacetate", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes", "Step 3: Add methyl 2-bromoacetate to the reaction mixture and stir for several hours at room temperature or under reflux", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate)", "Step 5: Purify the product by column chromatography or recrystallization" ] }

CAS No.

7546-52-3

Molecular Formula

C11H11N2O2-

Molecular Weight

203.22 g/mol

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C11H12N2O2/c1-6(11(14)15)9-7(2)13-10-8(9)4-3-5-12-10/h3-6H,1-2H3,(H,12,13)(H,14,15)/p-1

InChI Key

QKCVGPRJHCAYFL-UHFFFAOYSA-M

SMILES

CC1=C(C2=C(N1)N=CC=C2)CC(=O)OC

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C(C)C(=O)[O-]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 3
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.